2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline
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Overview
Description
“2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline” is an organic compound that belongs to the class of quinazolines. Quinazolines are aromatic compounds containing two fused six-membered rings, one of which is a benzene ring and the other is a diazine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinazoline core, with a chlorobenzyl group attached at the 2-position and a methylsulfanyl group attached at the 4-position .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, the chlorobenzyl and methylsulfanyl groups could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the chlorobenzyl and methylsulfanyl groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has been conducted on the synthesis and reactivity of quinazoline derivatives, including 2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline. For instance, Al-Salahi and colleagues reported on the synthesis of phenyl-substituted triazoloquinazolines, indicating a method for generating a variety of derivatives from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. This process involves thionation or chlorination, followed by treatment with multifunctional nucleophiles, showcasing the compound's versatility in synthetic chemistry R. Al-Salahi, 2010.
Biological Activity
Quinazoline derivatives have been evaluated for their antimicrobial properties. A study by Al-Salahi et al. focused on the antimicrobial activity of methylsulfanyl-triazoloquinazoline derivatives against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. This research underscores the potential of quinazoline derivatives in developing new antimicrobial agents R. Al-Salahi et al., 2013.
Material Science and Analytical Applications
Quinazoline derivatives have found applications in material science and analytical chemistry. For example, the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was investigated by Geesi, who focused on its crystal structure and antibacterial evaluation. This study not only highlights the compound's potential biological activity but also its usefulness in structural and analytical studies Mohammed H. Geesi, 2020.
Pharmacological Screening
The quinazoline nucleus has been explored for its potential in medicinal chemistry, especially in the context of anti-inflammatory and antimicrobial activities. Dash et al. synthesized a series of quinazoline-4-one/4-thione derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. This research signifies the role of quinazoline derivatives in developing new pharmacological agents B. Dash et al., 2017.
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-13-4-2-3-5-14(13)18-15(19-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDATQYNLWTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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